![molecular formula C8H10F3NO B087254 N,N-Diallyl-2,2,2-trifluoroacetamide CAS No. 14618-49-6](/img/structure/B87254.png)
N,N-Diallyl-2,2,2-trifluoroacetamide
Overview
Description
N,N-Diallyl-2,2,2-trifluoroacetamide is an organic compound with the molecular formula CF3CON(CH2CH=CH2)2. It is used as an organic building block in chemical synthesis and has applications in various fields, including chemistry and industry . The compound is known for its capability to facilitate ring-closing metathesis reactions when used with specific catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diallyl-2,2,2-trifluoroacetamide can be synthesized through the reaction of trifluoroacetic anhydride with diallylamine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The reaction is as follows: [ \text{CF}_3\text{CO}_2\text{O} + 2 \text{CH}_2\text{CH=CH}_2\text{NH}_2 \rightarrow \text{CF}_3\text{CON}(\text{CH}_2\text{CH=CH}_2)_2 + \text{CH}_3\text{COOH} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N,N-Diallyl-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Ring-Closing Metathesis (RCM): This reaction is facilitated by catalysts such as Hoveyda-Grubbs type catalysts.
Substitution Reactions: The compound can participate in substitution reactions where the allyl groups are replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Catalysts: Hoveyda-Grubbs type catalysts are commonly used for ring-closing metathesis reactions.
Solvents: Organic solvents such as dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.
Major Products:
Scientific Research Applications
Chemical Synthesis
1. Organic Synthesis:
DAF is primarily utilized as a substrate in organic synthesis, particularly in ring-closing metathesis (RCM) reactions. These reactions are crucial for synthesizing cyclic compounds, which are often essential in pharmaceuticals and materials science. The mechanism involves the formation of metallacyclobutane intermediates that rearrange to yield the desired cyclic products .
2. Reaction Pathways:
The compound participates in several types of reactions:
- Ring-Closing Metathesis (RCM): DAF is an effective substrate for RCM facilitated by Hoveyda-Grubbs type catalysts, which are known for their efficiency in forming cyclic structures .
- Substitution Reactions: The allyl groups in DAF can be substituted with other functional groups under specific conditions, allowing for further functionalization of the compound.
Biological Research
1. Potential Biological Activities:
Research is ongoing to explore the biological activities of DAF and its derivatives. Initial studies suggest that compounds derived from DAF may exhibit various pharmacological properties, including anti-cancer effects. The trifluoromethyl group enhances biological activity by improving the compound's interaction with biological targets.
2. Drug Development:
DAF's unique structure makes it a candidate for drug development. Its derivatives are being investigated for potential therapeutic applications, particularly in oncology where novel compounds are needed to combat resistant cancer cell lines .
Industrial Applications
1. Material Science:
In addition to its role in chemical synthesis, DAF is employed in material science for the production of polymers and other materials. Its reactivity allows it to serve as a precursor for creating complex materials with specific properties tailored for various applications .
2. Pharmaceutical Industry:
DAF is recognized as an important intermediate in pharmaceutical synthesis. Its ability to facilitate complex organic reactions makes it valuable for developing new drugs and therapeutic agents .
Case Studies and Research Findings
Several studies have documented the effectiveness of DAF in various applications:
Mechanism of Action
The mechanism of action of N,N-Diallyl-2,2,2-trifluoroacetamide involves its interaction with catalysts to facilitate ring-closing metathesis reactions. The molecular targets include the double bonds in the allyl groups, which undergo metathesis to form cyclic compounds. The pathways involved include the formation of metallacyclobutane intermediates, which then rearrange to form the desired ring-closed products .
Comparison with Similar Compounds
N,N-Diallylamine: This compound is similar in structure but lacks the trifluoroacetamide group.
N,N-Diallylmethylamine: Another similar compound with a methyl group instead of the trifluoroacetamide group.
Uniqueness: N,N-Diallyl-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications, such as ring-closing metathesis reactions .
Biological Activity
N,N-Diallyl-2,2,2-trifluoroacetamide (DAF) is an organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound has the molecular formula CF3CON(CH2CH=CH2)2. Its unique structure incorporates a trifluoroacetamide group, which enhances its reactivity and biological properties. The compound is synthesized through the reaction of trifluoroacetic anhydride with diallylamine under controlled conditions.
The biological activity of DAF is primarily attributed to its ability to interact with various biological targets. The mechanism involves:
- Metathesis Reactions : DAF participates in ring-closing metathesis (RCM), facilitating the formation of cyclic compounds that may exhibit enhanced biological activity.
- Catalyst Interaction : Its interaction with catalysts, such as Hoveyda-Grubbs type catalysts, allows for efficient conversion in synthetic applications that could lead to biologically active compounds .
Antimicrobial Properties
Research has indicated that derivatives of DAF possess antimicrobial activities. For example, studies have shown that certain DAF derivatives exhibit significant inhibitory effects against various pathogens. The minimum inhibitory concentrations (MICs) for these derivatives ranged from 0.02 to 0.52 mg/ml against Gram-positive and Gram-negative bacteria .
Cytotoxicity Studies
Cytotoxicity assays using the MTT method on Vero cells revealed that some DAF derivatives have reasonable cytotoxic profiles. The half-maximal lethal concentration (LC50) values varied significantly among different derivatives, indicating a potential for selective cytotoxicity against cancer cells while sparing normal cells .
Case Studies
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Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of DAF derivatives against E. coli and S. aureus.
- Results indicated that certain derivatives had an MIC of 0.07 mg/ml against E. coli, showcasing their potential as antimicrobial agents.
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Cytotoxicity in Cancer Cells :
- In vitro tests demonstrated that specific DAF derivatives inhibited cancer cell proliferation with LC50 values ranging from 30 to 689 µg/ml.
- These findings suggest a promising avenue for developing anticancer therapies based on DAF derivatives.
Comparative Analysis
To better understand the biological activity of DAF, a comparison with similar compounds is essential:
Compound | Structure Type | Antimicrobial Activity (MIC) | Cytotoxicity (LC50) |
---|---|---|---|
This compound | Trifluoroacetamide derivative | 0.07 mg/ml | 30 - 689 µg/ml |
N,N-Diallylamine | Amine derivative | Not specified | Higher LC50 |
N,N-Diallylmethylamine | Methyl derivative | Not specified | Higher LC50 |
Properties
IUPAC Name |
2,2,2-trifluoro-N,N-bis(prop-2-enyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO/c1-3-5-12(6-4-2)7(13)8(9,10)11/h3-4H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFAOCVUPKJNHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289115 | |
Record name | N,N-Diallyl-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14618-49-6 | |
Record name | 2,2,2-Trifluoro-N,N-di-2-propen-1-ylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14618-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 59282 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014618496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC59282 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59282 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Diallyl-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Diallyl-2,2,2-trifluoroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N,N-Diallyl-2,2,2-trifluoroacetamide (NDT) interact with the lithium metal anode to improve battery performance?
A1: NDT exhibits a preferential reduction on the lithium metal anode surface during battery operation []. This reduction, coupled with NDT's participation in the primary Li+ solvation shell, leads to the formation of a stable and uniform Solid Electrolyte Interphase (SEI) layer enriched with Li3N []. This modified SEI layer offers several benefits:
- Reduced Dendrite Formation: The uniform SEI layer effectively suppresses the growth of lithium dendrites, which can cause short circuits and reduce battery lifespan [].
- Lower Polarization: The presence of NDT contributes to lower polarization in Li||Li cells, indicating improved charge transfer kinetics [].
- Enhanced Cycling Stability: LillLFP cells containing NDT in the electrolyte demonstrate improved cycling stability and capacity retention compared to cells without NDT []. This indicates that NDT helps maintain the integrity of the lithium anode over repeated charge-discharge cycles.
Q2: What are the structural characteristics of this compound (NDT)?
A2: While the provided research [] focuses on NDT's application, it doesn't delve into detailed structural characterization. Further investigation into spectroscopic data and molecular weight would be needed to provide a comprehensive answer.
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